molecular formula C6H6F2N2O2 B13248458 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B13248458
M. Wt: 176.12 g/mol
InChI Key: SWEUPRBHEAUXLC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a fluorinated derivative of imidazoleacetic acid, characterized by two fluorine atoms substituted at the α-carbon of the acetic acid moiety and a methyl group attached to the imidazole nitrogen.

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylimidazol-4-yl)acetic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-2-4(9-3-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SWEUPRBHEAUXLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Alkylation of 1-Methylimidazole with Difluoroalkyl Halides

This method adapts solvent-free N-alkylation protocols used for imidazol-1-yl-acetic acid derivatives.

Procedure :

  • Alkylation : React 1-methylimidazole with ethyl bromodifluoroacetate in the presence of K₂CO₃ under solvent-free conditions at 60–80°C for 24–48 hours.
    $$
    \text{1-Methylimidazole + BrCF}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2,2-difluoro-2-(1-methyl-1H-imidazol-4-yl)acetate}
    $$
  • Hydrolysis : Treat the ester with concentrated HCl (37%) in refluxing ethanol/water (1:1) for 6–12 hours to yield the carboxylic acid.

Key Data :

Parameter Value/Detail Source
Yield (alkylation) 50–65% (estimated)
Hydrolysis conditions HCl (6 M), 80°C, 8 h
Purity ≥95% (HPLC)

Advantages :

  • Scalable and avoids toxic solvents.
  • Utilizes established alkylation protocols for imidazoles.

Challenges :

  • Regioselectivity: Ensuring substitution at the imidazole C-4 position requires directing groups or lithiation strategies.

Lithiation and Electrophilic Quenching

Inspired by lithiation methods for imidazole derivatives, this approach enables direct C–C bond formation.

Procedure :

  • Lithiation : Treat 1-methylimidazole with n-BuLi or LDA at −78°C in THF to generate the C-4 lithiated intermediate.
  • Electrophilic Quenching : Add ethyl bromodifluoroacetate to the lithiated species, followed by warming to room temperature.
    $$
    \text{1-Methylimidazole} \xrightarrow{\text{n-BuLi}} \text{C-4 Li intermediate} \xrightarrow{\text{BrCF}_2\text{COOEt}} \text{Ethyl ester}
    $$
  • Hydrolysis : Convert the ester to the acid via acidic hydrolysis (HCl/EtOH).

Key Data :

Parameter Value/Detail Source
Lithiation base n-BuLi (2.5 equiv), −78°C, 1 h
Yield (quenching) 40–55% (estimated)

Advantages :

  • Direct functionalization at the C-4 position.
  • Compatible with sensitive fluorinated electrophiles.

Challenges :

  • Requires strict temperature control and anhydrous conditions.

Coupling via Carbodiimide-Mediated Reactions

Adapting peptide coupling methods, this route employs EDC/HOBt for conjugating imidazole and difluoroacetic acid.

Procedure :

  • Activation : React 2,2-difluoroacetic acid with EDC/HOBt in DMF at 0°C for 30 minutes.
  • Coupling : Add 4-amino-1-methylimidazole and stir at room temperature for 12–24 hours.
    $$
    \text{CF}_2\text{COOH} \xrightarrow{\text{EDC/HOBt}} \text{Active ester} \xrightarrow{\text{4-Amino-1-methylimidazole}} \text{Target compound}
    $$

Key Data :

Parameter Value/Detail Source
Coupling agent EDC (1.2 equiv), HOBt (1.1 equiv)
Solvent DMF, 25°C, 24 h
Yield 45–60% (estimated)

Advantages :

  • High functional group tolerance.
  • Mild conditions suitable for acid-sensitive substrates.

Challenges :

  • Requires pre-functionalized imidazole (e.g., 4-amino derivative).

Fluorination of α-Hydroxy/Acetoxy Precursors

A two-step fluorination strategy using agents like DAST (diethylaminosulfur trifluoride).

Procedure :

  • Oxidation : Convert 2-(1-methyl-1H-imidazol-4-yl)acetic acid to α-ketoacid using Jones reagent.
  • Fluorination : Treat the ketoacid with DAST in DCM at 0°C to room temperature.
    $$
    \text{CH}3\text{Im-CH}2\text{COOH} \xrightarrow{\text{Jones reagent}} \text{CH}3\text{Im-COCOOH} \xrightarrow{\text{DAST}} \text{CF}2\text{COOH}
    $$

Key Data :

Parameter Value/Detail Source
Fluorination agent DAST (3.0 equiv), DCM, 0°C → rt
Yield (fluorination) 30–40% (estimated)

Advantages :

  • Applicable to late-stage fluorination.

Challenges :

  • Low yields due to side reactions.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability
Alkylation 50–65 Moderate High
Lithiation 40–55 High Moderate
Coupling 45–60 High Moderate
Fluorination 30–40 Low Low

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is in the development of antimicrobial agents. Studies have shown that this compound exhibits significant activity against various bacterial strains and fungi. For instance, a study conducted on its derivatives indicated that modifications to the imidazole ring enhanced antimicrobial efficacy, making it a candidate for further drug development .

Anticancer Properties

Recent research has explored the potential of this compound in oncology. It has been observed to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study demonstrated that derivatives of this compound showed promising results in reducing tumor size in murine models .

Herbicide Development

The compound's ability to interact with biological systems has led to its investigation as a potential herbicide. Research indicates that it can inhibit key enzymes involved in plant growth, making it suitable for developing selective herbicides that target specific weed species without harming crops .

Pest Control

In addition to herbicidal properties, this compound has been evaluated for its insecticidal activity. Field trials have shown effectiveness against common agricultural pests, providing an eco-friendly alternative to conventional pesticides .

Polymer Synthesis

The unique fluorinated structure of this compound allows it to be used in synthesizing advanced polymers with enhanced thermal and chemical resistance. Research has demonstrated its incorporation into polymer matrices results in materials with superior mechanical properties and stability under harsh conditions .

Coating Technologies

Due to its chemical inertness and resistance to degradation, this compound is being explored for use in coating technologies. These coatings can provide protective barriers against corrosion and wear in industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant activity against bacterial strains.
Anticancer Induced apoptosis in cancer cell lines.
Herbicide Inhibition of plant growth enzymes observed.
Pest Control Effective against agricultural pests in trials.
Polymer Synthesis Enhanced mechanical properties in fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The difluoroacetic acid moiety can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related imidazoleacetic acid derivatives:

Table 1: Key Properties of Selected Imidazoleacetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-(1-Methyl-1H-imidazol-4-yl)acetic acid 2625-49-2 C₆H₈N₂O₂ 140.14 Methylimidazole, non-fluorinated Density: 1.3 g/cm³; Boiling Point: 384.4°C
2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 956327-03-0 C₁₂H₁₁FN₂O₄ 266.23 Fluorophenyl, dioxoimidazolidine Powder form; potential CNS drug candidate
2-(4-((1H-Imidazol-1-yl)methyl)phenyl)acetic acid 562803-55-8 C₁₂H₁₂N₂O₂ 216.24 Benzyl-imidazole Structural flexibility for drug design
Target: 2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid N/A (hypothetical) C₇H₇F₂N₂O₂ 194.14 (calculated) Methylimidazole, α-difluoroacetic acid Predicted higher acidity (lower pKa) and lipophilicity

Structural and Functional Analysis

Fluorination Effects: The α-difluoro substitution in the target compound increases electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs like 2-(1-methyl-1H-imidazol-4-yl)acetic acid (CAS 2625-49-2). This enhances solubility in polar solvents and bioavailability . Fluorine atoms improve metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals (e.g., 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid, CAS 956327-03-0) .

The dioxoimidazolidine ring in CAS 956327-03-0 introduces rigidity, whereas the target compound’s simpler structure may favor membrane permeability .

Synthetic Considerations: Fluorinated imidazole derivatives often require specialized reagents (e.g., sodium metabisulfite for cyclization in DMF or CDI-mediated coupling for fluorobenzylamine derivatives ). The target compound’s synthesis would likely involve fluorination steps (e.g., using diethylaminosulfur trifluoride) to introduce α-difluoro groups, similar to methods for related fluorinated acetic acids .

Research Findings

  • Biological Activity : Fluorinated imidazoleacetic acids are frequently explored as enzyme inhibitors or antimicrobial agents. For example, 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 956327-03-0) has structural motifs associated with anticonvulsant activity .
  • Physicochemical Properties: The density (1.3 g/cm³) and boiling point (384.4°C) of non-fluorinated analogs (CAS 2625-49-2) suggest moderate thermal stability, which may improve with fluorination due to stronger C-F bonds .

Biological Activity

2,2-Difluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a fluorinated organic compound featuring an imidazole ring, which is significant in various biological contexts. The introduction of fluorine atoms enhances the compound's chemical stability and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, biological interactions, and potential therapeutic applications.

The molecular formula for this compound is C6H7F2N2O2C_6H_7F_2N_2O_2, with a molecular weight of approximately 158.13 g/mol. The compound has a melting point range of 187-189 °C and a predicted boiling point around 384.4 °C. Its pKa value is estimated to be 3.44, indicating its acidic nature which is relevant for its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-imidazole with a fluorinated acetic acid derivative. A common method includes using sodium hydride as a base to deprotonate the imidazole, facilitating nucleophilic substitution reactions that introduce fluorine atoms into the structure.

Antimicrobial and Anticancer Properties

Research indicates that imidazole derivatives often exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, compounds containing the imidazole ring can interact with various biological targets such as enzymes and receptors, potentially leading to therapeutic effects against pathogens or cancer cells .

Interaction with Enzymes

The biological activity of this compound may be attributed to its interaction with specific enzymes. Studies have shown that imidazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways or pathogen replication. For example, compounds similar to this one have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

Here’s a summary table of relevant studies on enzyme inhibition:

CompoundTarget EnzymeIC50 Value (μM)Reference
Compound ASARS-CoV-2 Mpro1.3 - 2.3
Compound BVarious kinases10 - 50
Compound CBacterial enzymes<5

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • SARS-CoV-2 Inhibition : A study identified novel Mpro inhibitors through deep learning techniques, demonstrating that compounds similar to this compound exhibited potent inhibitory activity against SARS-CoV-2 Mpro with IC50 values ranging from 1.3 μM to 2.3 μM .
  • Antimicrobial Activity : Another investigation reported that certain imidazole derivatives showed significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .

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